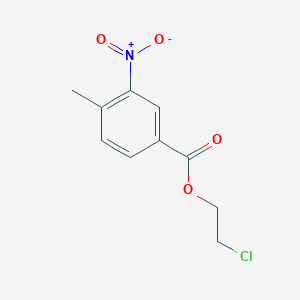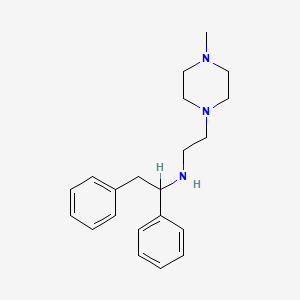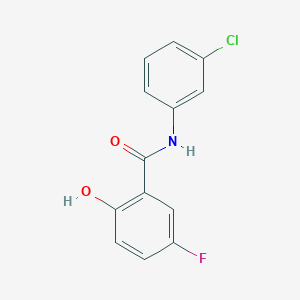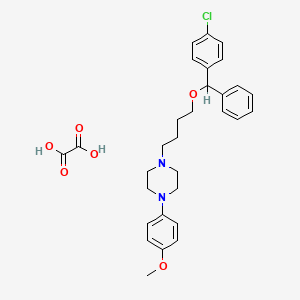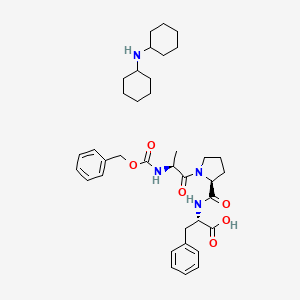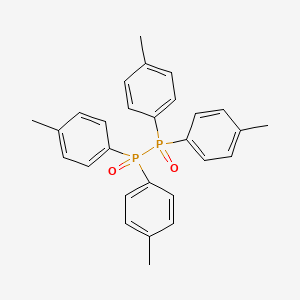
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide is a chemical compound with the molecular formula C28H28O2P2 It is known for its unique structure, which includes four methylphenyl groups attached to a diphosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide typically involves the reaction of 4-methylphenylphosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide (H2O2) as the oxidizing agent under controlled conditions. The reaction proceeds as follows:
4C7H7P+2H2O2→C28H28O2P2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the purification of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding phosphine derivative.
Substitution: The methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Higher oxidation state phosphane oxides.
Reduction: Corresponding phosphine derivatives.
Substitution: Various substituted diphosphane oxides.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide involves its interaction with molecular targets through its diphosphane core and methylphenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions and act as a catalyst in certain chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2-Tetrakis(4-methoxyphenyl)diphosphane 1,2-dioxide
- 1,1,2,2-Tetrakis(4-chlorophenyl)diphosphane 1,2-dioxide
- 1,1,2,2-Tetrakis(4-bromophenyl)diphosphane 1,2-dioxide
Uniqueness
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
1060-21-5 |
|---|---|
Molekularformel |
C28H28O2P2 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
1-[bis(4-methylphenyl)phosphoryl-(4-methylphenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C28H28O2P2/c1-21-5-13-25(14-6-21)31(29,26-15-7-22(2)8-16-26)32(30,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
InChI-Schlüssel |
CDSNRMGAIFNIHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



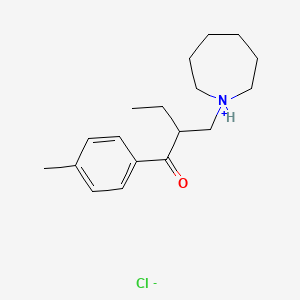
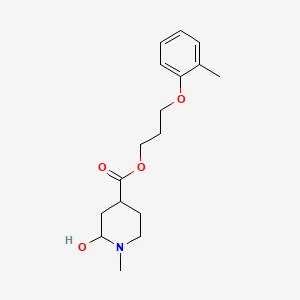

![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
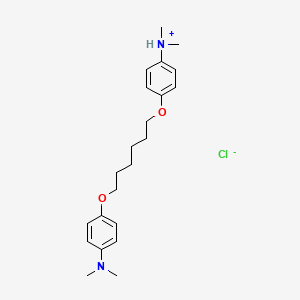
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
